

Technical Support Center: Wee1 Inhibitor Off-Target Profile

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Compound of Interest		
Compound Name:	Wee1-IN-9	
Cat. No.:	B15587805	Get Quote

Disclaimer: The following information is provided for research use only. The off-target profile and experimental protocols detailed below are based on data available for the well-characterized Wee1 inhibitor, MK-1775 (Adavosertib, AZD1775), as a representative compound. There is no publicly available information for a compound specifically named "Wee1-IN-9". Researchers should validate the profile of their specific Wee1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target and off-target profile of the representative Wee1 inhibitor, MK-1775?

A1: MK-1775 is a potent and selective inhibitor of Wee1 kinase with an IC50 of 5.2 nM in cell-free assays.[1][2][3][4] It functions as an ATP-competitive inhibitor.[1][3] While demonstrating high selectivity, kinome-wide profiling has identified several off-target kinases. Profiling of MK-1775 across a large panel of kinases revealed that at a concentration of 0.5 μM, it can inhibit other kinases, most notably Polo-like kinase 1 (PLK1), with equipotent affinity to Wee1.[5] Other identified off-targets, though with significantly less potency, include PLK2, PLK3, JAK2, JAK3, and mutant forms of ABL1 and FLT3.[5] One study screening MK-1775 at 1 μM against 223 kinases found that only 8 were inhibited by more than 80%.[2][6]

Q2: How does the off-target activity of a Wee1 inhibitor affect experimental results?

A2: Off-target effects can lead to misinterpretation of experimental outcomes. For instance, the potent inhibition of PLK1 by MK-1775 means that observed cellular phenotypes may not be

Troubleshooting & Optimization





solely attributable to Wee1 inhibition.[5][7] PLK1 is a key regulator of mitosis, and its inhibition can independently induce cell cycle arrest and apoptosis. Therefore, it is crucial to consider these off-target effects when designing experiments and interpreting data. Control experiments, such as using multiple, structurally distinct Wee1 inhibitors or RNAi-mediated knockdown of Wee1 and potential off-target kinases, can help to dissect the specific contributions of each target.[7]

Q3: What are common issues encountered when performing in vitro kinase inhibition assays?

A3: Common issues include high variability between replicate wells, inconsistent IC50 values, and discrepancies between in vitro and cell-based assay results.[8] High variability can stem from pipetting inaccuracies, edge effects in microplates, or inconsistent incubation times.[8] Inconsistent IC50 values may be due to variable enzyme activity, compound solubility and stability issues, or fluctuations in ATP concentration.[8][9] Discrepancies between in vitro and cellular assays can arise from differences in ATP concentration (cellular ATP levels are much higher), the conformational state of the kinase, and off-target effects within the complex cellular environment.[8][10]

Troubleshooting Guides

Issue 1: Discrepancy between biochemical and cellular assay potency

- Potential Cause: Differing ATP concentrations. Biochemical assays often use low ATP
 concentrations to enhance inhibitor potency, whereas cellular ATP levels are in the millimolar
 range.[8][11] For ATP-competitive inhibitors, this can lead to a significant decrease in
 apparent potency in a cellular context.
- Troubleshooting Step:
 - Determine the inhibitor's mechanism of action. If it is ATP-competitive, expect a potency shift.
 - Perform biochemical assays at or near physiological ATP concentrations (e.g., 1 mM) to better mimic the cellular environment.[12]
 - Utilize a cellular target engagement assay, such as the NanoBRET™ Target Engagement
 Intracellular Kinase Assay, to measure compound binding directly in live cells.[10]



Issue 2: Observed cellular phenotype is stronger than expected from Wee1 inhibition alone

- Potential Cause: Off-target effects. The inhibitor may be acting on other kinases that contribute to the observed phenotype. For MK-1775, dual inhibition of Wee1 and PLK1 is a likely cause.[5][7]
- Troubleshooting Step:
 - Consult kinome profiling data for your inhibitor to identify potential off-targets.
 - Use a secondary, structurally different inhibitor for a key off-target (e.g., a selective PLK1 inhibitor) to see if it phenocopies the results.
 - Employ genetic approaches, such as siRNA or CRISPR-Cas9, to knock down Wee1 and the suspected off-target kinase(s) individually and in combination to dissect their respective contributions to the phenotype.[7]

Issue 3: High background signal or false positives in a luminescence-based kinase assay

- Potential Cause: Compound interference with the assay detection system. Some compounds can inhibit the luciferase enzyme used in ATP-depletion assays (e.g., Kinase-Glo®), leading to a false positive signal (apparent inhibition of the kinase).[13]
- Troubleshooting Step:
 - Run a control experiment in the absence of the kinase but with all other assay components, including the inhibitor. A change in signal indicates direct interference with the assay reagents.
 - Use an orthogonal assay method that relies on a different detection principle, such as fluorescence polarization or a radiometric assay, to validate hits.[11]
 - For ATP-depletion assays, consider using a coupled assay that measures ADP formation (e.g., ADP-Glo™) as a counterscreen.[13]

Off-Target Kinase Inhibition Profile of MK-1775



The following table summarizes the off-target profile of the representative Wee1 inhibitor, MK-1775.

Target	Dissociation Constant (Kd) (nM)	Percent Inhibition (%) @ 1 μΜ	Notes
Wee1	3.2	>99	Primary Target
PLK1	3.0	>99	Equipotent to Wee1. A major off-target.
Wee2	3.9	>99	
FLT3	7.5	>90	
YES	14	>80	[3][6]
PLK2	-	>90	
PLK3	-	>90	_
ABL1 (mutant)	-	>90	
JAK2	110	>80	[5]
JAK3	-	>80	[5]
Myt1	>520	<10	Over 100-fold selectivity against Myt1.[1][3][6]

Data compiled from multiple sources.[3][5][6] Kd values are from qPCR-based binding studies. [5] Percent inhibition data is from various kinase profiling panels.

Experimental Protocols

Protocol: KinomeScan™ Profiling for Off-Target Identification

This protocol provides a general overview of the KINOMEscan™ competition binding assay, a common method for determining kinase inhibitor selectivity.



Principle: The assay quantitatively measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.[14] [15]

Materials:

- Test inhibitor (e.g., "Wee1-IN-9" or MK-1775) dissolved in DMSO.
- KINOMEscan™ kinase panel (e.g., DiscoverX platform).
- Streptavidin-coated magnetic beads.
- Biotinylated active-site directed ligands.
- Binding buffer (e.g., 20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).
- Wash buffer (e.g., 1x PBS, 0.05% Tween 20).
- Elution buffer.
- qPCR reagents.
- Polypropylene 384-well plates.

Procedure:

- Affinity Resin Preparation: Streptavidin-coated magnetic beads are treated with a biotinylated small-molecule ligand to create the affinity resin. The beads are then blocked to reduce nonspecific binding.[14]
- Binding Reaction: The binding reaction is assembled in a 384-well plate by combining the DNA-tagged kinase, the liganded affinity beads, and the test compound (typically at a fixed concentration, e.g., 1 μM or 10 μM, for single-point screening, or in a dilution series for Kd determination).[14]
- Incubation: The plate is incubated at room temperature with shaking for 1 hour to allow the binding reaction to reach equilibrium.[14]



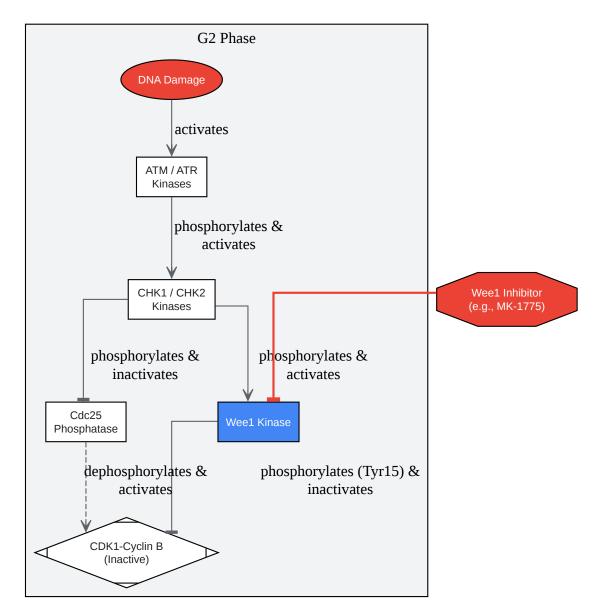


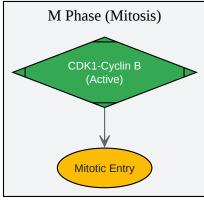


- Washing: The affinity beads are washed to remove unbound kinase and test compound.[14]
- Elution: The bound kinase is eluted from the beads.[14]
- Quantification: The amount of eluted kinase is quantified using qPCR by detecting the DNA tag.
- Data Analysis: The results are typically expressed as "percent of control," where a lower percentage indicates stronger binding of the test compound to the kinase. For doseresponse experiments, Kd values are calculated.

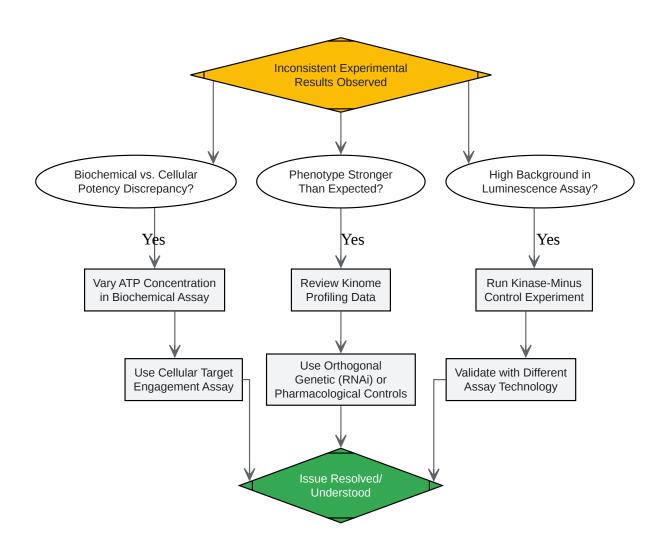
Visualizations











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